Divergent Reactivity of 1-Iodohept-1-yne vs. 1-Bromohept-1-yne with Butyl-lithium: Chemoselectivity Comparison
In a direct comparative study, 1-iodohept-1-yne reacts with 2 equivalents of butyl-lithium (BuLi) to form octane and hept-1-yne via metal–halogen exchange followed by coupling, whereas 1-bromohept-1-yne undergoes a fundamentally different reaction pathway: butylation occurs at the C-3 position of the alkyne rather than at the halogen-bearing carbon [1]. This demonstrates that the halogen identity determines not merely reaction efficiency but the entire chemoselectivity and product distribution.
| Evidence Dimension | Reaction pathway and product identity |
|---|---|
| Target Compound Data | 1-Iodohept-1-yne + 2 equiv. BuLi → octane + hept-1-yne (metal–halogen exchange pathway) |
| Comparator Or Baseline | 1-Bromohept-1-yne + 2 equiv. BuLi → butylation at C-3 (conjugate addition pathway) |
| Quantified Difference | Complete divergence: distinct products formed; not a rate difference |
| Conditions | Reaction with 2 equivalents of butyl-lithium; J. Chem. Soc., Perkin Trans. 1, 1976 |
Why This Matters
Resynthesis or protocol adaptation using the bromo analog as a substitute would yield a different product entirely, making procurement of the correct iodoalkyne indispensable for target compound synthesis.
- [1] Bhanu, S.; Khan, E. A.; Scheinmann, F. Chain Extension Reactions of Acetylenes. Part 2. A Comparison of the Reactions of Butyl-lithium with 1-Iodoalk-1-ynes and 1-Bromoalk-1-ynes. J. Chem. Soc., Perkin Trans. 1 1976, 1609–1612. View Source
